molecular formula C10H18N2S B13302522 Pentyl[1-(1,3-thiazol-2-yl)ethyl]amine

Pentyl[1-(1,3-thiazol-2-yl)ethyl]amine

Cat. No.: B13302522
M. Wt: 198.33 g/mol
InChI Key: GOMILEKWJUTQJZ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Pentyl[1-(1,3-thiazol-2-yl)ethyl]amine typically involves the reaction of a thiazole derivative with an appropriate amine. One common method is the reaction of 2-bromo-1-(1,3-thiazol-2-yl)ethanone with pentylamine under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Pentyl[1-(1,3-thiazol-2-yl)ethyl]amine can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction yield and selectivity .

Mechanism of Action

The mechanism of action of Pentyl[1-(1,3-thiazol-2-yl)ethyl]amine involves its interaction with specific molecular targets and pathways. Thiazole derivatives are known to interact with enzymes and receptors, modulating their activity. For example, they can inhibit enzymes involved in the biosynthesis of essential cellular components, leading to antimicrobial effects . Additionally, they may interact with cellular receptors, influencing signal transduction pathways and exerting therapeutic effects .

Biological Activity

Pentyl[1-(1,3-thiazol-2-yl)ethyl]amine is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Overview of Thiazole Compounds

Thiazole derivatives are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The structural features of thiazoles often contribute to their interaction with biological targets, making them significant in drug development.

Synthesis and Structure

This compound can be synthesized through various methods involving the reaction of thiazole derivatives with appropriate amines. The thiazole ring, characterized by its sulfur and nitrogen atoms, plays a crucial role in the compound's activity.

Anticancer Activity

Research has shown that thiazole derivatives exhibit promising anticancer properties. For instance, compounds containing the 2-aminothiazole moiety have been reported to demonstrate significant cytotoxicity against various cancer cell lines, including HepG2 (liver cancer) and PC12 (neuroblastoma) cells. In one study, derivatives with specific substitutions on the thiazole ring showed IC50 values in the low micromolar range, indicating potent anticancer activity .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Studies indicate that thiazole derivatives can inhibit the growth of various bacterial strains. For example, certain thiazole compounds have shown effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) suggesting moderate to strong antibacterial activity .

Acetylcholinesterase Inhibition

Another significant biological activity associated with thiazole compounds is their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. Compounds similar to this compound have demonstrated effective AChE inhibition in vitro, suggesting potential therapeutic applications for cognitive disorders .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of thiazole derivatives:

  • Anticancer Studies : A study reported that a series of 2-aminothiazoles exhibited anticancer activity with IC50 values ranging from 0.5 to 5 µM against various cancer cell lines .
  • Antimicrobial Evaluation : A recent investigation into a library of thiazole compounds indicated that some exhibited MIC values below 100 µg/mL against multiple bacterial strains .
  • AChE Inhibition : In another study, specific thiazole derivatives were synthesized and tested for their AChE inhibitory potential, showing IC50 values as low as 2.7 µM .

Data Table: Biological Activity Summary

Activity Type Target/Cell Line IC50/MIC Values Reference
AnticancerHepG20.5 - 5 µM
AntimicrobialStaphylococcus aureus<100 µg/mL
AcetylcholinesteraseAChE2.7 µM

Properties

Molecular Formula

C10H18N2S

Molecular Weight

198.33 g/mol

IUPAC Name

N-[1-(1,3-thiazol-2-yl)ethyl]pentan-1-amine

InChI

InChI=1S/C10H18N2S/c1-3-4-5-6-11-9(2)10-12-7-8-13-10/h7-9,11H,3-6H2,1-2H3

InChI Key

GOMILEKWJUTQJZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCNC(C)C1=NC=CS1

Origin of Product

United States

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